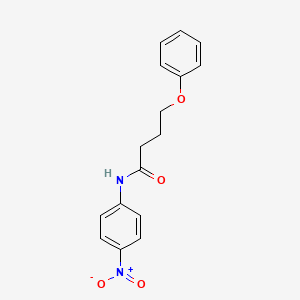![molecular formula C15H22FNO B4887100 4-{[2-(2-fluorophenyl)-1-methylethyl]amino}cyclohexanol](/img/structure/B4887100.png)
4-{[2-(2-fluorophenyl)-1-methylethyl]amino}cyclohexanol
Descripción general
Descripción
4-{[2-(2-fluorophenyl)-1-methylethyl]amino}cyclohexanol is a chemical compound that is used in scientific research. It is also known as FMeNER-Diol or FMeNER. This compound is a derivative of norepinephrine and has been used as a tool for studying the norepinephrine transporter (NET) in the brain.
Mecanismo De Acción
FMeNER inhibits the reuptake of norepinephrine by the NET, which increases the concentration of norepinephrine in the synaptic cleft. This leads to increased activation of norepinephrine receptors in the brain, which can have various physiological and behavioral effects. FMeNER is a selective inhibitor of the NET, which means it has minimal effects on other neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
FMeNER has been shown to have various biochemical and physiological effects in animal models and human studies. It has been shown to increase the levels of norepinephrine in the brain, which can improve cognitive function, mood, and attention. FMeNER has also been shown to have antidepressant and anxiolytic effects in animal models and human studies. However, the exact mechanisms of these effects are still being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FMeNER has several advantages as a research tool. It is a selective inhibitor of the NET, which means it has minimal effects on other neurotransmitter systems in the brain. This allows researchers to study the role of norepinephrine in various physiological and pathological conditions. FMeNER is also relatively stable and can be stored for long periods of time. However, there are also limitations to using FMeNER in lab experiments. It is a synthetic compound that is not found naturally in the body, which means its effects may not be representative of endogenous norepinephrine. FMeNER is also relatively expensive and requires expertise in organic chemistry to synthesize.
Direcciones Futuras
There are several future directions for research on FMeNER. One area of research is to further understand the mechanisms of action of FMeNER and its effects on various neurotransmitter systems in the brain. Another area of research is to study the effects of FMeNER in various pathological conditions, such as depression, anxiety, and addiction. Additionally, there is a need to develop more selective and potent inhibitors of the NET for use as research tools and potential therapeutics.
Aplicaciones Científicas De Investigación
FMeNER is used as a research tool to study the norepinephrine transporter (NET) in the brain. The NET is responsible for the reuptake of norepinephrine from the synaptic cleft, which regulates the levels of norepinephrine in the brain. FMeNER is a selective inhibitor of the NET, which allows researchers to study the role of norepinephrine in various physiological and pathological conditions. FMeNER has been used in studies of depression, anxiety, addiction, and attention deficit hyperactivity disorder (ADHD).
Propiedades
IUPAC Name |
4-[1-(2-fluorophenyl)propan-2-ylamino]cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FNO/c1-11(10-12-4-2-3-5-15(12)16)17-13-6-8-14(18)9-7-13/h2-5,11,13-14,17-18H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLKPLDMCRTSKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1F)NC2CCC(CC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(2-Fluorophenyl)propan-2-ylamino]cyclohexan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-methyl-N-(3-{N-[(4-nitrophenoxy)acetyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B4887028.png)
![4-(4-fluorophenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4887036.png)

![2-fluoro-N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4887050.png)

![2-{[4-(4-nitrophenyl)-1-piperazinyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B4887061.png)
![4-({4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid](/img/structure/B4887066.png)
![3-chloro-4-[(3-iodobenzyl)oxy]-5-methoxybenzonitrile](/img/structure/B4887070.png)



![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4887095.png)
![(3aS*,5S*,9aS*)-5-(6-chloro-1,3-benzodioxol-5-yl)-2-(3-methoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4887098.png)
